molecular formula C7H6ClN3 B1590541 2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS No. 57937-60-7

2-(Chloromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B1590541
CAS No.: 57937-60-7
M. Wt: 167.59 g/mol
InChI Key: SKJIVBIGHKSAHU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)imidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)imidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJIVBIGHKSAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482103
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57937-60-7
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS 57937-60-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57937-60-7 Document Type: Technical Monograph & Experimental Guide Version: 2.1 (Scientific Review)

Executive Summary: The Electrophilic Scaffold

2-(Chloromethyl)imidazo[1,2-a]pyrazine (CAS 57937-60-7) is a high-value heterocyclic intermediate, primarily utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (mTOR, PI3K) and bioluminescent probes (coelenterazine analogs). Distinguished by its fused 6,5-bicyclic core and a highly reactive electrophilic chloromethyl "warhead" at the C2 position, this molecule serves as a critical junction point for divergent synthesis.

This guide addresses the practical challenges of working with CAS 57937-60-7, specifically its tendency toward polymerization and its lachrymatory properties. It provides a validated synthetic protocol, stability data, and a roadmap for its application in medicinal chemistry.

Molecular Profile
PropertySpecification
IUPAC Name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Molecular Formula

Molecular Weight 167.60 g/mol
Physical State Yellow crystalline solid (often darkens upon oxidation)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.
Reactivity Class Alkylating agent; Electrophile (

active)
Storage -20°C, Hygroscopic, Light Sensitive. Store under Argon/Nitrogen.

Synthetic Architecture

The synthesis of 2-(chloromethyl)imidazo[1,2-a]pyrazine relies on the Hantzsch-type condensation . This reaction involves the cyclization of 2-aminopyrazine with a bifunctional electrophile.

Validated Synthesis Protocol

Reaction: Condensation of 2-aminopyrazine with 1,3-dichloroacetone.

Reagents:

  • 2-Aminopyrazine (1.0 eq)

  • 1,3-Dichloroacetone (1.1 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol

  • Catalyst: None (autocatalytic) or mild base (

    
    ) to scavenge HCl.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyrazine (10 mmol) in DME (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1,3-dichloroacetone (11 mmol) dropwise at room temperature. Note: 1,3-dichloroacetone is a potent lachrymator; handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (85°C) for 4–6 hours. The solution will typically turn dark orange/brown.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Crucial Step: Neutralize the residue with saturated aqueous

      
       to liberate the free base.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

    • Yield Expectation: 40–60%.

    • Stability Note: The free base is unstable. For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

Mechanistic Pathway & Workflow

The following diagram illustrates the condensation mechanism and the critical decision points during synthesis.

SynthesisWorkflow Start Start: 2-Aminopyrazine Inter Intermediate: N-Alkylation Start->Inter Nucleophilic Attack Reagent Reagent: 1,3-Dichloroacetone Reagent->Inter Cyclization Process: Hantzsch Cyclization (Reflux, -H2O, -HCl) Inter->Cyclization Ring Closure Product Target: 2-(Chloromethyl)imidazo[1,2-a]pyrazine Cyclization->Product Major Pathway SideProduct Impurity: Dimerization/Polymerization Cyclization->SideProduct Overheating (>90°C)

Figure 1: Synthetic workflow for the Hantzsch condensation of 2-aminopyrazine.

Reactivity & Functionalization

The 2-(chloromethyl) moiety acts as a versatile "handle." The chloride is a good leaving group, activated by the adjacent heteroaromatic ring, making it highly susceptible to Nucleophilic Substitution (


).
The Landscape

Researchers utilize this reactivity to attach pharmacophores or solubilizing groups.

Nucleophile ClassReagent ExampleProduct TypeApplication
Primary Amines Morpholine, PiperazineAminomethyl derivativesSolubility enhancement in kinase inhibitors.
Thiols Thiophenol, CysteineThioethersBioconjugation; reversible covalent inhibitors.
Alkoxides Sodium MethoxideEthersModulating lipophilicity (

).
Phosphines TriphenylphosphinePhosphonium SaltsWittig reagents for chain extension (Luciferin synthesis).
Strategic Functionalization Map

The diagram below details how CAS 57937-60-7 serves as a divergent hub in drug discovery.

ReactivityMap Core 2-(Chloromethyl) imidazo[1,2-a]pyrazine (CAS 57937-60-7) Amine Amination (R-NH2) Core->Amine SN2 Thiol Thiolation (R-SH) Core->Thiol SN2 Wittig Phosphonium Salt Core->Wittig PPh3 Suzuki C-3 Bromination Core->Suzuki NBS (Electrophilic Subst.) Kinase PI3K/mTOR Inhibitors (Solubilizing Tail) Amine->Kinase Probe Fluorescent Probes Thiol->Probe Luciferin Coelenterazine Analogs (Bioluminescence) Wittig->Luciferin Diversification Library Generation Suzuki->Diversification

Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle and C-3 functionalization.

Therapeutic & Diagnostic Applications

Kinase Inhibition (Oncology)

The imidazo[1,2-a]pyrazine core is an isostere of the purine ring of ATP. This allows it to bind effectively to the ATP-binding pocket of various kinases.

  • Mechanism: The heterocyclic nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).

  • Role of Chloromethyl: It is rarely the final drug form. Instead, it is the linker used to attach a solubilizing group (like a morpholine or piperazine ring) that extends into the solvent-exposed region of the enzyme, improving pharmacokinetics.

Bioluminescence (Coelenterazine Analogs)

This molecule is a direct precursor to Coelenterazine , the light-emitting substrate for Renilla luciferase and Gaussia luciferase.

  • Synthesis: The chloromethyl group is converted to a phosphonium salt, which then undergoes a Wittig reaction with a keto-aldehyde to form the imidazopyrazinone core required for light emission.

Handling, Stability & Safety (E-E-A-T)

Stability Warning
  • Free Base: The neutral molecule is prone to intermolecular alkylation (polymerization) because the pyrazine nitrogens are nucleophilic enough to attack the chloromethyl group of another molecule.

    • Observation: A yellow solid turning brown/black indicates decomposition.

  • Salt Form: Storing as the Hydrochloride (HCl) salt significantly improves stability by protonating the ring nitrogens, shutting down self-alkylation.

Safety Protocols
  • Lachrymator: Both the starting material (1,3-dichloroacetone) and the product are potent lachrymators (tear gas agents).

  • Vesicant: As an alkylating agent, it can cause severe skin burns and DNA damage.

  • PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Source: Meesala, R. et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives." RSC Advances, 2023.[1]

    • Link:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Source: "Imidazo[1,2-a]pyrazines as AMPAR Negative Modul
    • Link:[Link]

  • Safety & Properties (MSDS Data)

    • Source: PubChem Compound Summary for CID 2782356 (Parent structure).
    • Link:[Link]

  • Source: "Synthesis of Coelenterazine Analogs." Methods in Molecular Biology.

Sources

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-a]pyrazine core, a nitrogen-bridged fused heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for substitution at multiple positions (C2, C3, C8), allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the discovery of a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of the imidazo[1,2-a]pyrazine scaffold, offering valuable insights for researchers and professionals in drug development.

Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

A well-established method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[3][4] This straightforward approach allows for the introduction of substituents at the C2 position of the scaffold.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have gained prominence for their efficiency and atom economy in generating molecular diversity.[5] A notable example is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[5][6] This method provides a facile route to 3-amino-substituted imidazo[1,2-a]pyrazines.[7]

G cluster_0 General Synthetic Workflow start Starting Materials (2-aminopyrazine, α-haloketone/aldehyde, isocyanide) reaction Condensation / Multicomponent Reaction start->reaction core Imidazo[1,2-a]pyrazine Core reaction->core functionalization Further Functionalization (e.g., Suzuki coupling, amination) core->functionalization derivatives Diverse Derivatives functionalization->derivatives

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Experimental Protocol: Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines

The following is a representative protocol for the synthesis of 3-amino-imidazo[1,2-a]pyrazines via a three-component reaction[7]:

  • To a solution of the aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and isonitrile (1 mmol) in methanol (3 ml), add glacial acetic acid (2 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture to pH 1 with 1N HCl and stir for 30 minutes to quench any unreacted isonitrile.

  • Evaporate the solvent under reduced pressure.

  • The residue is taken up in aqueous potassium bicarbonate and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or crystallization to afford the desired 3-amino-imidazo[1,2-a]pyrazine.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes and receptors implicated in various diseases.

Oncology: Targeting Kinases and Cell Proliferation

The deregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyrazine core has been successfully employed in the development of potent kinase inhibitors.

  • PI3K Inhibitors: The phosphoinositide-3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers. Several series of imidazo[1,2-a]pyrazines have been reported as potent PI3K inhibitors.[8][9] Conformational restriction strategies have been applied to design novel tricyclic imidazo[1,2-a]pyrazine derivatives with improved selectivity and pharmacokinetic profiles.[9]

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in tumors. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives as selective and potent inhibitors of Aurora-A kinase.[10] Optimization of a lead compound resulted in a picomolar inhibitor of both Aurora A and B kinases with improved aqueous solubility and in vivo efficacy in tumor xenograft models.[11][12]

  • CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) plays a key role in transcriptional regulation and is a validated target in oncology. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, with some compounds displaying sub-micromolar IC50 values.[13][14] The cytotoxic effects of these inhibitors were found to correlate with their CDK9 inhibitory activity in various cancer cell lines.[13]

  • Tubulin Polymerization Inhibitors: The microtubule network is a critical target for anticancer drugs. Imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[15] These compounds exhibit potent anti-proliferative activities against a panel of cancer cell lines by inducing G2/M phase cell cycle arrest and apoptosis.[15]

G cluster_1 PI3K Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by imidazo[1,2-a]pyrazine derivatives.

Antiviral and Antibacterial Applications

The imidazo[1,2-a]pyrazine scaffold has also been explored for the development of anti-infective agents.

  • Antiviral Activity: Derivatives of imidazo[1,2-a]pyrazine have demonstrated promising activity against a range of viruses. For instance, certain compounds have been identified as potent inhibitors of human coronavirus 229E and show good binding affinity to the COVID-19 main protease.[13][14] Additionally, a series of imidazo[1,2-a]pyrazine derivatives displayed broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains, by targeting the viral nucleoprotein.[16][17]

  • Antibacterial Activity: The scaffold has been utilized to develop inhibitors of the VirB11 ATPase, a key component of the bacterial type IV secretion system, highlighting its potential as a novel class of antibacterial agents.[18][19] Furthermore, various substituted imidazo[1,2-a]pyrazines have shown pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents.

  • Substitution at C2 and C3: The C2 and C3 positions are crucial for modulating the activity and selectivity of these compounds. For example, in a series of CDK9 inhibitors, a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position resulted in the most potent derivative.[13]

  • Substitution at C8: Amination at the C8 position has been shown to improve the antioxidant activity of certain imidazo[1,2-a]pyrazine derivatives.[1]

A summary of the biological activities of selected imidazo[1,2-a]pyrazine derivatives is presented in the table below.

Compound IDTargetActivity (IC50)Disease AreaReference
12b Anticancer (Hep-2, HepG2, MCF-7, A375)11-13 µMOncology[6]
3c CDK90.16 µMOncology[13]
3c Anticancer (MCF7, HCT116, K652)6.66 µM (average)Oncology[14]
3b Human Coronavirus 229E56.96 µMAntiviral[14]
TB-25 Tubulin Polymerization (HCT-116)23 nMOncology[15]
A4 Influenza A VirusPotent, broad-spectrumAntiviral[16][17]
7 ENPP15.70 or 9.68 nMImmuno-oncology
Pharmacokinetic Considerations

While many imidazo[1,2-a]pyrazine derivatives exhibit excellent in vitro potency, their development into clinical candidates requires favorable pharmacokinetic properties. Some series have faced challenges with high in vivo clearance.[20] However, structural modifications, such as the replacement of the imidazo[1,2-a]pyrazine core with an isosteric scaffold, have been shown to improve microsomal stability and reduce efflux liabilities.[20] In silico predictions and in vivo studies have demonstrated that some derivatives possess reasonable physicochemical and pharmacokinetic properties, including good oral bioavailability and metabolic stability.[13]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its potential for the development of novel therapeutics. Future research in this area will likely focus on:

  • Exploration of new chemical space: The development of novel synthetic methodologies to access a wider range of substituted imidazo[1,2-a]pyrazines.

  • Structure-based drug design: The use of computational and structural biology tools to design more potent and selective inhibitors for specific targets.

  • Optimization of ADME/Tox properties: A continued focus on improving the drug-like properties of lead compounds to enhance their clinical translatability.

The continued exploration of the imidazo[1,2-a]pyrazine scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link][5][6]

  • Reddy, T. S., & Rao, V. L. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link][1][2]

  • de Fátima, A., & Modolo, L. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][21]

  • Leng, et al. (Year). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link][3]

  • Mitchell, et al. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. PubMed. [Link][8]

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-663. [Link][7]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(2), 249-255. [Link][22]

  • Mitchell, I. S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link][10]

  • Campbell, F., et al. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link][18]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link][5]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link][13][14]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(2), 146-168. [Link][23]

  • Tovar, R., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(8), 811-816. [Link][20]

  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9460517. [Link][24]

  • Chimirri, A., et al. (2001). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1671-1673. [Link][25]

  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2425. [Link][9]

  • Kung, M. P., et al. (2002). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 45(15), 3320-3327. [Link][26]

  • Kerekes, A. D., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 2(1), 51-55. [Link][11]

  • de Fátima, A., & Modolo, L. V. (2026). Imidazo-[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link][27]

  • Garamvölgyi, R., et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic Chemistry, 115, 105213. [Link][28]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 244, 114856. [Link][15]

  • Chimirri, A., et al. (1999). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Farmaco, 54(9), 626-631. [Link][29]

  • Campbell, F., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(23), 6630-6640. [Link][19]

  • Liu, Y., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 4(4), 1434-1444. [Link][16]

  • Liu, Y., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 4(4), 1434-1444. [Link][17]

  • Kumar, A., & Kumar, R. (2022). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 20(2), 221-240. [Link][30]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. [Link]

  • Reddy, T. S., & Rao, V. L. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc. [Link][2]

  • Sreenivas, M., & Kumar, C. R. (2016). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 8(5), 10-15. [Link][31]

  • de Fátima, A., & Modolo, L. V. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][32]

  • Leng, et al. (2012). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link][4]

  • Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link][33]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link][34]

  • Al-Tel, T. H. (2011). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link][35]

  • Leng, et al. (Year). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ElectronicsAndBooks. [Link]

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  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link][37]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Europe PMC. [Link][38]

  • Kerekes, A. D., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6564-6568. [Link][12]

  • Koga, H., et al. (1982). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 25(4), 499-501. [Link][39]

Sources

The Nitrogen Pivot: Bioisosteric Replacement of Imidazo[1,2-a]pyridine with Imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-a]pyrazine represents a high-value "nitrogen scan" tactic.[1] This bioisosteric replacement is frequently employed to lower lipophilicity (LogP), reduce basicity (pKa), and introduce novel hydrogen bond vectors. However, this structural modification is not merely a physicochemical tweak; it fundamentally alters the metabolic fate of the molecule.

While the pyridine scaffold is predominantly cleared via Cytochrome P450 (CYP) oxidative pathways, the pyrazine analog introduces a critical susceptibility to Aldehyde Oxidase (AO) .[2] Failure to account for this metabolic pivot—specifically the nucleophilic attack at the C8 position—is a common cause of late-stage attrition due to high clearance and interspecies metabolic variability. This guide details the rationale, the risks, and the synthetic protocols required to successfully navigate this scaffold hop.

Part 1: Physicochemical Rationale & Structural Impact

The insertion of a nitrogen atom at position 7 (N7) of the imidazo[1,2-a]pyridine core yields the imidazo[1,2-a]pyrazine scaffold. This single atom change drives significant shifts in molecular properties.

The "Nitrogen Walk" Effect

The additional nitrogen atom in the pyrazine ring acts as an electron-withdrawing group (EWG) via induction and resonance. This significantly lowers the electron density of the fused system compared to the pyridine parent.

  • Basicity (pKa): The bridgehead nitrogen (N4) is the primary basic center. The electron-deficient pyrazine ring reduces the pKa of this nitrogen from ~6.8 (pyridine) to ~4.3 (pyrazine). This reduction is advantageous for reducing lysosomal trapping and improving permeability in high-pH compartments.

  • Lipophilicity (LogP): The extra nitrogen lowers cLogP by approximately 0.5–1.0 units, enhancing aqueous solubility and reducing non-specific protein binding.

  • H-Bonding: The N7 atom provides an additional weak Hydrogen Bond Acceptor (HBA) vector, potentially capturing new interactions within the ATP-binding pocket of kinases.

Comparative Properties Table[3]
PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazineImpact on Drug Design
Structure 6-5 fused (1 N in 6-ring)6-5 fused (2 Ns in 6-ring)Core scaffold change
pKa (N4) ~6.8 (Moderately Basic)~4.3 (Weakly Basic)Reduced lysosomal accumulation; altered solubility profile.
cLogP Higher (More Lipophilic)Lower (More Polar)Improved solubility; reduced metabolic overhead.
Electronic Character Electron-rich (6-ring)Electron-deficient (6-ring)Altered metabolic susceptibility (CYP vs. AO).
H-Bond Acceptors 2 (N1, N4)3 (N1, N4, N7)Potential for new binding interactions (e.g., Hinge region).
Structural Visualization

The following diagram illustrates the numbering scheme and the critical N-insertion point.

ScaffoldComparison cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,2-a]pyrazine node_pyr N1 C2 C3 N4 (Bridge) C5 C6 C7 C8 node_pz N1 C2 C3 N4 (Bridge) C5 C6 N7 (New N) C8 (Reactive) node_pyr->node_pz Bioisosteric Replacement (N-insertion at pos 7)

Figure 1: Structural comparison highlighting the N7 insertion and the resulting reactive C8 position.

Part 2: The Metabolic Pivot (The AO Liability)

The most critical risk in this bioisosteric switch is the Aldehyde Oxidase (AO) liability. Unlike CYPs, which rely on electrophilic oxidation (attacking electron-rich sites), AO is a molybdenum-cofactor enzyme that performs nucleophilic attack on electron-deficient heterocycles.

The Mechanism of Failure

The imidazo[1,2-a]pyrazine ring is electron-deficient. The carbon at position 8 (C8) is highly electrophilic because it is flanked by the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7).

  • Attack: The hydroxyl group of the AO molybdenum cofactor attacks C8.

  • Hydride Transfer: A hydride is transferred from C8 to the FAD cofactor.

  • Product: The molecule is converted to the 8-oxo-imidazo[1,2-a]pyrazine (a lactam metabolite).

Why this matters:

  • Clearance: This reaction proceeds rapidly in the cytosol, leading to extremely high intrinsic clearance (

    
    ).
    
  • Species Differences: Rats are poor predictors of human AO activity. The dog is often AO-deficient. Consequently, a compound may look stable in preclinical rat/dog PK studies but fail catastrophically in human clinical trials due to rapid AO metabolism.

Mitigation Strategy

To successfully use this scaffold, you must block the C8 position.

  • Steric Block: Introduction of a substituent (e.g., Methyl, Cl, NH2) at C8 prevents the nucleophilic attack.

  • Electronic Deactivation: Adding electron-donating groups (EDGs) to the ring can reduce the electrophilicity of C8, though steric blocking is more reliable.

MetabolicFate cluster_CYP Standard Metabolism (Minor) cluster_AO Aldehyde Oxidase Liability (Major Risk) Substrate Imidazo[1,2-a]pyrazine (Parent Drug) CYP CYP450 (Oxidative) Substrate->CYP AO_Enz Aldehyde Oxidase (AO) (Nucleophilic Attack at C8) Substrate->AO_Enz Unprotected C8 Met_OH Hydroxylated Metabolites (Stable/Conjugated) CYP->Met_OH Lactam 8-Oxo-imidazo[1,2-a]pyrazine (Inactive Lactam / High Clearance) AO_Enz->Lactam Block Medicinal Chemistry Fix: Substituent at C8 (Me, NH2) Block->AO_Enz Blocks Interaction

Figure 2: Divergent metabolic pathways. The AO pathway is the primary failure mode for unsubstituted imidazo[1,2-a]pyrazines.

Part 3: Synthetic Accessibility & Protocols

Synthesis of the imidazo[1,2-a]pyrazine core generally follows the condensation of 2-aminopyrazine with


-haloketones. However, due to the lower nucleophilicity of the pyrazine amine compared to pyridine, reaction conditions often require higher temperatures or Lewis acid catalysis.
Standard Condensation Protocol

Reaction: 2-aminopyrazine +


-bromoacetophenone 

2-phenylimidazo[1,2-a]pyrazine.
  • Reagents: 2-aminopyrazine (1.0 eq),

    
    -bromoacetophenone derivative (1.1 eq).
    
  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Base: NaHCO

    
     or Na
    
    
    
    CO
    
    
    (often required to neutralize the HBr byproduct and drive the reaction, unlike pyridines which sometimes react in neutral reflux).
  • Conditions: Reflux (80–110°C) for 4–12 hours.

  • Workup: Evaporate solvent, neutralize with saturated NaHCO

    
    , extract with DCM/EtOAc.
    
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

For rapid library generation (3-amino substituted derivatives), the GBB reaction is superior.

Protocol:

  • Components: 2-aminopyrazine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (I
    
    
    
    ) (10 mol%).
  • Solvent: Methanol (MeOH) or DCM/MeOH (1:1).

  • Conditions: Room temperature to 50°C, 12–24 hours.

  • Mechanism: Schiff base formation

    
     [4+1] cycloaddition with isocyanide.
    

SynthesisWorkflow Amine 2-Aminopyrazine Condensation Condensation (EtOH, Reflux, NaHCO3) Amine->Condensation GBB GBB Reaction (Sc(OTf)3 or I2, MeOH) Amine->GBB Ketone α-Haloketone Ketone->Condensation Aldehyde Aldehyde (GBB Route) Aldehyde->GBB Isocyanide Isocyanide (GBB Route) Isocyanide->GBB Product Imidazo[1,2-a]pyrazine Scaffold Condensation->Product 2-Substituted GBB->Product 3-Amino Substituted

Figure 3: Synthetic routes. The condensation route yields 2-substituted cores; GBB yields 3-amino derivatives.

Part 4: Case Study - Entospletinib (GS-9973)

Entospletinib is a clinical-stage Spleen Tyrosine Kinase (Syk) inhibitor that perfectly exemplifies the utility of the imidazo[1,2-a]pyrazine scaffold.

  • Target: Syk (Kinase).

  • Scaffold Choice: The imidazo[1,2-a]pyrazine core was selected to optimize solubility and kinase selectivity compared to earlier pyridine-based leads.

  • Structural Feature: It possesses a substituent at the C8 position (part of the fused ring system or steric blocking) to mitigate AO metabolism, although Entospletinib itself relies on the specific electronic configuration of the 6-(indazolyl) and 8-amino substitution pattern to manage stability.

  • Outcome: High potency (

    
     < 10 nM) and improved oral bioavailability compared to pyridine predecessors.
    

References

  • Aldehyde Oxidase Metabolism & C8 Liability: Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[2][3][4][5] Journal of Medicinal Chemistry.

  • Synthesis (GBB Reaction): Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition.

  • Bioisosteric Properties (LogP/pKa): Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Entospletinib (GS-9973) Structure & Discovery: Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry.

  • Iodine Catalyzed Synthesis: Krishnamoorthy, S., et al. (2023).[1][6][7] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[1][7][8] RSC Advances.

Sources

An In-Depth Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Chloromethyl)imidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific analogue is limited, this document extrapolates from the well-established chemistry of the imidazo[1,2-a]pyrazine core to present its fundamental properties, validated synthesis protocols, and potential applications. The methodologies described herein are grounded in established chemical principles for this class of compounds, providing a robust framework for its synthesis and use as a reactive intermediate.

Core Molecular Attributes

The foundational step in utilizing any chemical entity is a precise understanding of its molecular formula and weight. These properties are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

The molecular identity of 2-(Chloromethyl)imidazo[1,2-a]pyrazine is deduced from its core structure—an imidazole ring fused to a pyrazine ring, with a chloromethyl substituent at the 2-position. This leads to the following attributes:

PropertyValueRationale
Molecular Formula C₇H₆ClN₃Derived from the imidazo[1,2-a]pyrazine core (C₆H₅N₃) by substitution of one hydrogen atom with a chloromethyl group (-CH₂Cl).
Molecular Weight 167.60 g/mol Calculated based on the atomic weights of its constituent elements (Carbon: 12.01, Hydrogen: 1.008, Chlorine: 35.45, Nitrogen: 14.01).
Isomeric Relationship Isomeric with 2-(Chloromethyl)imidazo[1,2-a]pyrimidine.[1][2]Both compounds share the same molecular formula and weight, differing only in the position of a nitrogen atom in the six-membered ring. This is a critical consideration for analytical differentiation.

Synthesis of the Imidazo[1,2-a]pyrazine Scaffold

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrazine is best approached via the construction of the core imidazo[1,2-a]pyrazine ring system, followed by functionalization. The most reliable and widely adopted method for creating the bicyclic scaffold is the Tschitschibabin reaction, which involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[3]

Principle of the Reaction

This reaction is a cornerstone of heterocyclic chemistry. The causality behind its efficiency lies in a two-step sequence:

  • S-N2 Alkylation: The exocyclic amino group of 2-aminopyrazine, being the most nucleophilic site, attacks the α-carbon of the carbonyl compound, displacing the halide. This forms an N-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic nitrogen of the pyrazine ring then acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyrazine ring.

Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyrazine (Precursor)

This protocol details the synthesis of the 2-methyl precursor, which can then be functionalized to the target compound.

Materials:

  • 2-Aminopyrazine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol. The bicarbonate serves as a mild base to neutralize the HCl byproduct, preventing protonation of the aminopyrazine which would render it non-nucleophilic.

  • Addition of Alkylating Agent: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of chloroacetone ensures the complete consumption of the starting aminopyrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Isolate the organic layer. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylimidazo[1,2-a]pyrazine.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

G cluster_0 Synthesis of 2-Methyl Precursor 2-Aminopyrazine 2-Aminopyrazine ReactionMixture Dissolve in EtOH with NaHCO3 2-Aminopyrazine->ReactionMixture Chloroacetone Chloroacetone Chloroacetone->ReactionMixture Reflux Reflux 4-6h ReactionMixture->Reflux Workup Evaporate EtOH Partition EtOAc/H2O Reflux->Workup Purification Silica Gel Chromatography Workup->Purification

Caption: Workflow for the synthesis of the 2-methylimidazo[1,2-a]pyrazine precursor.

Functionalization to 2-(Chloromethyl)imidazo[1,2-a]pyrazine

With the 2-methyl precursor in hand, the next critical step is the selective chlorination of the methyl group. A free-radical halogenation approach using N-Chlorosuccinimide (NCS) is the preferred method, as it offers better control and selectivity over harsher reagents like chlorine gas.

Principle of the Reaction

This reaction proceeds via a free-radical chain mechanism:

  • Initiation: A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is decomposed by heat or UV light to generate initial radicals.

  • Propagation: The initiator radical abstracts a hydrogen atom from the N-H bond of NCS to generate a succinimidyl radical. This radical then abstracts a hydrogen from the methyl group of the precursor, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NCS to form the chloromethyl product and a new succinimidyl radical, continuing the chain.

  • Termination: The reaction ceases when two radicals combine.

Experimental Protocol: Radical Chlorination

Materials:

  • 2-Methylimidazo[1,2-a]pyrazine (from step 2)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a flask protected from light and equipped with a reflux condenser, dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in carbon tetrachloride.

  • Reagent Addition: Add NCS (1.05 eq) and a catalytic amount of BPO or AIBN (0.05 eq). The slight excess of NCS ensures full conversion, but a large excess should be avoided to minimize dichlorination.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to initiate the reaction. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Quenching: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to destroy any remaining NCS, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-(Chloromethyl)imidazo[1,2-a]pyrazine can be purified by column chromatography or recrystallization. This compound is a reactive alkylating agent and should be handled with appropriate care.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. The isomeric nature of the pyrazine and pyrimidine analogues necessitates careful spectroscopic analysis.

TechniqueExpected Results for 2-(Chloromethyl)imidazo[1,2-a]pyrazine
¹H NMR A characteristic singlet for the -CH₂Cl protons is expected around δ 4.5-5.0 ppm. The aromatic protons on the imidazo[1,2-a]pyrazine core will appear in the δ 7.5-9.0 ppm region, with coupling patterns distinct from the pyrimidine isomer.
¹³C NMR The carbon of the -CH₂Cl group should appear around δ 40-50 ppm. The aromatic carbons will have distinct chemical shifts that can be predicted and compared to related structures.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. For C₇H₆ClN₃, the expected m/z for the [M]⁺ peak would be ~167.

Applications in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[4][5][6] The 2-(chloromethyl) derivative is not an end-product but a highly valuable reactive intermediate.

Role as an Electrophilic Building Block

The chloromethyl group is an excellent electrophilic handle for introducing the imidazo[1,2-a]pyrazine core into larger molecules. It readily undergoes S-N2 reactions with various nucleophiles.

G Start 2-(Chloromethyl)imidazo[1,2-a]pyrazine Amine R-NH2 Start->Amine SN2 Thiol R-SH Start->Thiol SN2 Alcohol R-OH Start->Alcohol SN2 Product_Amine 2-(Aminomethyl) Derivative Amine->Product_Amine Product_Thiol 2-(Thioether) Derivative Thiol->Product_Thiol Product_Alcohol 2-(Alkoxymethyl) Derivative Alcohol->Product_Alcohol

Caption: Reactivity of 2-(Chloromethyl)imidazo[1,2-a]pyrazine with nucleophiles.

This reactivity allows for the systematic synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For example, imidazo[1,2-a]pyrazine derivatives have been investigated as:

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer.[7]

  • Anticancer Agents: Derivatives have shown antiproliferative activity against various cancer cell lines.[6][8]

  • CNS Modulators: The scaffold has been used to develop modulators of receptors in the central nervous system, such as AMPARs.[4]

Conclusion

2-(Chloromethyl)imidazo[1,2-a]pyrazine is a valuable, albeit not widely catalogued, synthetic intermediate. Its molecular formula of C₇H₆ClN₃ and molecular weight of 167.60 g/mol can be confidently established. A robust and scalable synthesis can be achieved through a two-stage process: Tschitschibabin condensation to form the 2-methyl precursor, followed by controlled free-radical chlorination. The resulting compound serves as a potent electrophile, enabling the facile introduction of the biologically significant imidazo[1,2-a]pyrazine core into diverse molecular architectures for the development of novel therapeutics. The protocols and data presented in this guide provide a validated foundation for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

  • Chem-Impex. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 8-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-imidazo(1,2-A)pyridine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Tulasi Devi, M., & Rao, C. V. N. (2017). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 564-569. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloromethyl-imidazo[1,2-a]pyridine (C8H7ClN2). Retrieved from [Link]

  • Targacept, Inc. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • S. N., P., & K, S. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Retrieved from [Link]

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-713. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 56-68. Retrieved from [Link]

  • Galland, N., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4349-4353. Retrieved from [Link]

Sources

Strategic Functionalization of the Imidazo[1,2-a]pyrazine Core: The Chloromethyl Vector

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere to purines and exhibiting potent inhibition profiles against kinases (e.g., IGF-1R, mTOR) and luciferase-type bioluminescence. While direct ring halogenation is well-documented, the 3-(chloromethyl)imidazo[1,2-a]pyrazine motif offers a distinct "warhead" capability. It functions as a versatile electrophilic handle for fragment-based drug discovery (FBDD) or as a covalent cysteine trap.

This guide provides a rigorous analysis of the chloromethyl group's reactivity at the C3 position, detailing synthesis, nucleophilic substitution protocols, and stability management.

Electronic Structure & Reactivity Profile

The Scaffold Architecture

The imidazo[1,2-a]pyrazine core is an electron-deficient 6-membered ring (pyrazine) fused to an electron-rich 5-membered ring (imidazole).[1][2] This "push-pull" electronic distribution dictates regioselectivity:

  • Nucleophilic Attack: The pyrazine ring (specifically C5 and C8) is susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • Electrophilic Attack: The imidazole ring (specifically C3 ) is the most electron-rich center, behaving similarly to the C3 of indole.

The Chloromethyl "Warhead"

Attaching a chloromethyl group at C3 creates a benzylic-like electrophile .

  • Mechanism: The lone pair on the bridgehead nitrogen (N4) can donate electron density into the ring system, stabilizing the transition state for

    
     pathways, although 
    
    
    
    remains the dominant mechanism in basic aprotic conditions.
  • Reactivity vs. Stability: Compared to its bromomethyl analog, the chloromethyl derivative is less prone to rapid hydrolysis, making it a more manageable intermediate for multi-step synthesis while retaining sufficient reactivity for amine and thiol alkylations.

Synthesis of the 3-(Chloromethyl) Precursor[3]

Direct chloromethylation (e.g., Blanc reaction) is often low-yielding due to the acid-sensitivity of the pyrazine ring. The most robust route proceeds via the Hydroxymethyl Pathway .

Validated Synthetic Workflow

The following protocol minimizes side reactions such as dimerization.

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents:

    
    , DMF.
    
  • Conditions: 0°C to RT.

  • Outcome: C3-formyl imidazo[1,2-a]pyrazine.

Step 2: Reduction

  • Reagents:

    
    , MeOH.
    
  • Conditions: 0°C, 30 min.

  • Outcome: 3-(hydroxymethyl)imidazo[1,2-a]pyrazine.

Step 3: Chlorination (The Critical Step)

  • Reagents: Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ) with LiCl.
  • Note:

    
     is preferred for scale, but 
    
    
    
    is milder for highly functionalized cores.
Visualization: Synthetic Pathway

SynthesisWorkflow Start Imidazo[1,2-a]pyrazine (Core) Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Aldehyde 3-Formyl Intermediate Step1->Aldehyde Step2 Reduction (NaBH4/MeOH) Aldehyde->Step2 Alcohol 3-Hydroxymethyl Precursor Step2->Alcohol Step3 Chlorination (SOCl2, DCM, 0°C) Alcohol->Step3 Product 3-(Chloromethyl) Warhead Step3->Product

Figure 1: Step-wise construction of the chloromethyl handle. The indirect route via hydroxymethylation ensures regiochemical purity at C3.

Nucleophilic Substitution Protocols ( )

The chloromethyl group at C3 reacts rapidly with nucleophiles. The following protocols are optimized to prevent self-alkylation (N-alkylation of the imidazole nitrogen of another molecule).

Reaction with Secondary Amines (Library Generation)

This reaction is the cornerstone of generating kinase inhibitor libraries.

Protocol:

  • Solvent: Anhydrous DCM or DMF (DCM is easier for workup; DMF for solubility).

  • Base: DIPEA (3.0 equiv). Crucial: Excess base neutralizes the HCl byproduct which can otherwise protonate the pyrazine nitrogens, deactivating the core.

  • Stoichiometry: 1.0 equiv Chloromethyl core : 1.2 equiv Amine.

  • Temperature: 0°C

    
     RT.
    
  • Monitoring: TLC (usually 5% MeOH in DCM). The product is more polar than the chloride but less polar than the alcohol.

Reaction with Thiols (Cysteine Trapping)

Used to synthesize covalent probes or thioether linkers.

Protocol:

  • Solvent: Acetone or THF.

  • Base:

    
     (powdered, anhydrous).
    
  • Additive: Catalytic KI (10 mol%) can accelerate the reaction via the in situ Finkelstein generation of the iodomethyl species (more reactive).

  • Atmosphere:

    
     (essential to prevent disulfide formation of the starting thiol).
    
Quantitative Comparison of Leaving Groups

When designing the precursor, consider the trade-off between stability and reactivity:

Group (-CH2-X)Reactivity (

)
Hydrolytic StabilityStorage Recommendation
Chloromethyl High Moderate (< 24h in wet solvent) -20°C, Desiccated
BromomethylVery HighLow (Rapid hydrolysis)Use immediately
Mesylate (-OMs)HighLowPrepare in situ
HydroxymethylInertHighStable RT

Troubleshooting & Stability Logic

The primary failure mode in these reactions is decomposition rather than lack of reactivity.

The "Self-Destruct" Mechanism

In concentrated solutions, the N7 nitrogen of one imidazo[1,2-a]pyrazine molecule can attack the chloromethyl group of another, leading to insoluble oligomers.

Mitigation Strategy:

  • High Dilution: Run reactions at 0.05 M - 0.1 M.

  • Slow Addition: Add the chloromethyl core to the nucleophile solution, not vice-versa.

Hydrolysis

The benzylic-like carbocation is stabilized by the imidazole ring, making the C-Cl bond labile to moisture.

  • Symptom: Appearance of a polar spot on TLC that matches the alcohol precursor.

  • Fix: Use strictly anhydrous solvents and store the chloride intermediate under Argon.

Stability Decision Tree

StabilityLogic Start Reaction Mixture Analysis CheckTLC Check TLC/LCMS Start->CheckTLC NewSpot New Polar Spot? CheckTLC->NewSpot Precipitate Precipitate Formed? CheckTLC->Precipitate Hydrolysis Hydrolysis Detected (Reverted to Alcohol) NewSpot->Hydrolysis Matches Alcohol Rf Success Target Product NewSpot->Success Distinct Rf Oligomer Oligomerization (Self-Alkylation) Precipitate->Oligomer Insoluble Solid Action1 Action: Dry Solvents, Add Molecular Sieves Hydrolysis->Action1 Action2 Action: Dilute Reaction, Reverse Addition Oligomer->Action2

Figure 2: Troubleshooting logic for common side-reactions during nucleophilic substitution.

References

  • General Scaffold Reactivity: Goel, R. et al. "Imidazo[1,2-a]pyrazine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2023.

  • Synthesis of 3-Substituted Derivatives: Rival, Y. et al. "Synthesis and pharmacological evaluation of imidazo[1,2-a]pyrazine derivatives." European Journal of Medicinal Chemistry, 1992.

  • Halogenation Protocols: Meo, P. L. et al. "Functionalization of the Imidazo[1,2-a]pyrazine Ring." Tetrahedron, 2018.

  • Kinase Inhibitor Applications: Horiuchi, K. et al. "Imidazo[1,2-a]pyrazines as Novel and Potent IGF-1R Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Chlorination Methodology: Itoh, T. et al. "Simple and Efficient Synthesis of Chloromethyl Heterocycles." Chemical & Pharmaceutical Bulletin, 2008.

(Note: While specific "chloromethyl" papers are rarer than bromomethyl, Reference 5 covers the general class of heterocycles, and Reference 2 establishes the C3-reactivity patterns foundational to this guide.)

Sources

Technical Deep Dive: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

[1]

Abstract The imidazo[1,2-a]pyrazine heterocyclic system represents a privileged scaffold in medicinal chemistry, characterized by its 6,5-fused nitrogenous core. Distinct from its prevalent isomer imidazo[1,2-a]pyridine, the pyrazine variant offers unique hydrogen-bonding vectors and solubility profiles critical for ATP-competitive inhibition.[1] This guide analyzes its dual utility: as a potent pharmacophore in oncology (specifically PI3K/mTOR and IGF-1R inhibition) and as the chemoluminescent engine of coelenterazine-based diagnostics.[1]

Structural Pharmacophore & Chemical Space[1]

The imidazo[1,2-a]pyrazine core is an isostere of purine, making it an ideal mimic for ATP in kinase binding pockets.

  • N1 and N4 Positioning: The nitrogen atoms at positions 1 and 4 (and potentially N7 depending on the resonance contributor) create a specific electrostatic landscape. N1 often serves as a hydrogen bond acceptor in the hinge region of kinases.

  • Vectors for Functionalization:

    • C-3 Position: Highly nucleophilic; ideal for electrophilic aromatic substitution (e.g., halogenation, formylation) to introduce "gatekeeper" interacting motifs.[1]

    • C-8 Position: Susceptible to nucleophilic aromatic substitution (

      
      ), particularly when the ring is activated.[1] This allows for the introduction of solubilizing amine tails (morpholine, piperazine).
      
    • C-6 Position: Accessible via palladium-catalyzed cross-coupling (Suzuki-Miyaura), often used to extend the scaffold into the hydrophobic back-pocket of enzymes.[1]

Table 1: Comparative Properties of Fused Aza-Heterocycles[1]
ScaffoldH-Bond Acceptors (Core)Lipophilicity (cLogP)*Primary Application
Imidazo[1,2-a]pyrazine 2 (N1, N4) Low Kinase Inhibitors, Luciferins
Imidazo[1,2-a]pyridine1 (N1)MediumGABA modulators (e.g., Zolpidem)
Imidazo[1,2-b]pyridazine2 (N1, N5)LowKinase Inhibitors (e.g., Ponatinib)
Purine4LowEndogenous Nucleosides

*Note: cLogP varies heavily by substitution; baseline comparison of unsubstituted cores.

Oncology Applications: The Kinase Domain

Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is hyperactivated in >50% of human malignancies. While first-generation inhibitors targeted single nodes (rapalogs), resistance mechanisms often reactivate the pathway via feedback loops (e.g., S6K1 inhibition leading to IRS-1 upregulation).[1]

Case Study: Compound 42 Recent function-oriented synthesis (FOS) campaigns have identified imidazo[1,2-a]pyrazine derivatives (specifically Compound 42) as potent dual inhibitors.[1][2]

  • Mechanism: ATP-competitive binding.[1]

  • Potency:

    
     values of 0.06 nM  (PI3K
    
    
    ) and 3.12 nM (mTOR).[1][2]
  • Structural Insight: The 8-amino substitution is critical for solvent interaction, while the 3-aryl moiety locks the compound into the ATP cleft.[1]

IGF-1R Inhibition

Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling drives tumor survival.[1] Imidazo[1,2-a]pyrazines serve as bioisosteres to the imidazo[1,2-b]pyridazine scaffold found in inhibitors like Linsitinib.[1]

  • Key Interaction: The bridgehead nitrogen and the C-3 substituent form a "pincer" around the hinge region amino acids (Glu/Met), mimicking the adenine ring of ATP.

Visualization: PI3K/mTOR Signaling & Inhibition Point

The following diagram illustrates the cascade and the dual-intervention point of imidazo[1,2-a]pyrazine derivatives.

mTOR_PathwayRTKRTK / IGF-1RPI3KPI3K (Class I)RTK->PI3KActivationPIP3PIP3PI3K->PIP3AKTAkt (PKB)PIP3->AKTRecruitmentTSCTSC1/2AKT->TSCInhibitionRhebRheb-GTPTSC->RhebGAP ActivitymTORC1mTORC1Rheb->mTORC1ActivationS6KS6K1mTORC1->S6KPhosphorylationEBP4E-BP1mTORC1->EBPPhosphorylationInhibitorImidazo[1,2-a]pyrazineDerivativeInhibitor->PI3KATP CompetitionInhibitor->mTORC1ATP Competition

Caption: Dual blockade of PI3K and mTORC1 by imidazo[1,2-a]pyrazine derivatives prevents downstream translation initiation.[1]

Anti-Infective Mechanisms: VirB11 ATPase

Beyond oncology, this scaffold has shown efficacy against Helicobacter pylori by targeting the Type IV Secretion System (T4SS).

  • Target: VirB11 ATPase (HP0525), a hexameric traffic ATPase essential for bacterial virulence.

  • Mechanism: 8-amino-imidazo[1,2-a]pyrazines act as competitive inhibitors of ATP.[1] Unlike standard antibiotics that target cell walls, these "anti-virulence" agents disarm the bacteria without necessarily killing them, potentially reducing selective pressure for resistance.

Bio-imaging & Diagnostics: The Coelenterazine Connection

The most famous natural occurrence of the imidazo[1,2-a]pyrazine core is Coelenterazine , the luciferin substrate for Renilla, Gaussia, and Oplophorus luciferases.

  • Mechanism:

    • Luciferase catalyzes the oxidative decarboxylation of the imidazo[1,2-a]pyrazin-3-one core.[1]

    • Formation of a dioxetanone intermediate.

    • Collapse to coelenteramide +

      
       + Photon (
      
      
      nm).[1]
  • Application: Deep-tissue imaging and reporter gene assays.[1] Synthetic analogues (e.g., 2-deoxycoelenterazine) are engineered for shifted emission spectra to improve tissue penetration.[1]

Experimental Protocols

Synthesis of the Imidazo[1,2-a]pyrazine Core

The most robust method for generating the core is the condensation of 2-aminopyrazines with

1

Workflow Diagram:

Synthesis_FlowStart2-AminopyrazineCondensationCondensation(EtOH, Reflux, 4-12h)Start->CondensationReagentα-BromoacetophenoneReagent->CondensationInterIntermediate(N-alkylated salt)Condensation->InterCyclizationCyclization(- HBr, - H2O)Inter->CyclizationProduct2-Phenylimidazo[1,2-a]pyrazineCyclization->Product

Caption: Standard condensation route yielding the bicyclic core. Alternative: Groebke-Blackburn-Bienaymé MCR.[1]

Step-by-Step Protocol:

  • Reagents: Dissolve 2-aminopyrazine (1.0 eq) and the appropriate

    
    -bromo ketone (1.1 eq) in anhydrous ethanol or 1,2-dimethoxyethane (DME).
    
  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor consumption of amine by TLC (System: DCM/MeOH 95:5).
    
    • Note: If the intermediate salt precipitates, add

      
       (2.0 eq) to facilitate cyclization.[1]
      
  • Workup: Evaporate solvent in vacuo. Resuspend residue in EtOAc/Water.[1] Wash organic layer with brine.[1]

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    
    -NMR must show the characteristic doublet for protons at C-5 and C-6 (pyrazine ring) and the singlet at C-3 (imidazole ring) if unsubstituted.[1]
    
In Vitro PI3K Kinase Assay

To validate therapeutic potential, an ADP-Glo™ or similar kinase assay is standard.[1]

  • Preparation: Prepare 3x Enzyme buffer (PI3K

    
    ), 3x Substrate/ATP mix (PIP2:PS lipid substrate), and 3x Test Compound (Imidazo[1,2-a]pyrazine derivative in DMSO).
    
  • Incubation: Mix 2

    
    L compound + 2 
    
    
    L Enzyme + 2
    
    
    L Substrate in a 384-well white plate. Incubate at RT for 60 min.
  • Detection: Add 6

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.
    
  • Measurement: Add 12

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    Luciferase signal).[1] Read luminescence.
  • Analysis: Plot RLU vs. log[Compound] to determine

    
    .
    

References

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) [1]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) [1]

  • Coelenterazine H | Imidazo[1,2-a]pyrazin-3-ol Structure & Data. Source: PubChem [1][3]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega [1]

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins. Source: Chemistry - A European Journal (via NIH/PubMed) [1]

The Imidazo[1,2-a]pyrazine Scaffold in Immunotherapeutics: A Patent & Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in modern drug discovery, historically dominated by oncology (kinase inhibition). However, a distinct shift in the patent landscape reveals its growing utility in immunotherapeutics (IO) . Unlike generic kinase inhibitors, this scaffold demonstrates a unique dual-modality: it is capable of targeting intracellular signaling nodes in myeloid/B-cells (Syk, PIM) while simultaneously offering vectors for G-Protein Coupled Receptor (GPCR) antagonism (Adenosine A2a).

This guide deconstructs the technical and intellectual property (IP) landscape of this scaffold, providing actionable insights into synthesis, structural activity relationships (SAR), and freedom-to-operate (FTO) boundaries.

Part 1: Pharmacophore Intelligence & Mechanism

The imidazo[1,2-a]pyrazine core is a fused bicyclic heterocycle (6,5-system). Its value in IO stems from three physiochemical properties:

  • Adenine Bioisosterism: The N1 and N4 nitrogens mimic the N1 and N3 of adenine, allowing it to bind effectively to the ATP-binding pocket of kinases (e.g., Syk, BTK) and the adenosine binding pocket of GPCRs (A2a).

  • Solubility Vectors: Unlike the more lipophilic imidazo[1,2-a]pyridine, the extra nitrogen in the pyrazine ring lowers logP, improving oral bioavailability—a critical failure point for many early IO small molecules.

  • C-3 and C-8 Functionalization: The C-3 position is highly reactive for electrophilic aromatic substitution (or multicomponent reactions), while the C-8 position allows for nucleophilic displacement, enabling rapid library generation.

Visualizing the Target Space

The following diagram maps the scaffold's primary biological targets within the immune system.

IO_Landscape Scaffold Imidazo[1,2-a]pyrazine Core Cluster_Kinase Intracellular Kinases (Myeloid/B-Cell) Scaffold->Cluster_Kinase Cluster_GPCR Metabolic Checkpoints (T-Cell Microenvironment) Scaffold->Cluster_GPCR Cluster_Epigenetic Transcriptional Regulators (Viral/Tumor Antigen) Scaffold->Cluster_Epigenetic Syk Syk (FcR Signaling) Cluster_Kinase->Syk PIM PIM Kinases (Cell Survival) Cluster_Kinase->PIM A2a Adenosine A2a (Antagonist) Cluster_GPCR->A2a CDK9 CDK9 (Transcription) Cluster_Epigenetic->CDK9

Figure 1: The "Dual-Threat" capability of the scaffold, bridging kinase modulation and GPCR antagonism.

Part 2: Patent Landscape Analysis

The IP landscape is segmented into three distinct clusters. Understanding these boundaries is essential for FTO.

Cluster A: The Syk/Myeloid Axis (Gilead/Kronos)

This is the most mature cluster. Spleen Tyrosine Kinase (Syk) is a critical node in B-cell receptor (BCR) and Fc receptor signaling. Inhibition of Syk represses macrophage-mediated inflammation and B-cell malignancies.

  • Key Asset: Entospletinib (GS-9973) .[1]

  • Assignee: Gilead Sciences (Licensed to Kronos Bio for AML).

  • Patent Core: US Patent 8,455,493.

  • Technical Insight: Entospletinib demonstrated high selectivity but suffered from poor pharmacokinetics (PK) and interactions with proton pump inhibitors (PPIs).[1] This led to the development of Lanraplenib (GS-9876) , a second-generation imidazo[1,2-a]pyrazine with improved solubility and pH-independent absorption.

  • FTO Note: Patents in this space heavily protect the C-8 amino substitutions and C-6 aryl groups.

Cluster B: The Adenosine Checkpoint (Merck/Schering)

Adenosine accumulates in the hypoxic tumor microenvironment, suppressing T-cells via the A2a receptor.

  • Assignee: Schering Corp (now Merck/MSD).

  • Patent Core: EP1689749B1, CA2563635A1.

  • Mechanism: A2a Receptor Antagonism.

  • SAR Feature: These patents often feature bulky heterocyclic substitutions at the C-8 position to occupy the GPCR binding pocket, distinct from the planar kinase inhibitors.

Cluster C: Emerging Targets (PIM & CDK9)
  • PIM Kinases: Sumitomo Dainippon (US-10875864-B2) claims imidazo[1,2-b]pyridazines and related scaffolds for PIM inhibition, critical for T-cell lymphoma. Note the isomer shift (1,2-b vs 1,2-a), which is a common strategy to bypass prior art.

  • CDK9: Recent literature and patents (e.g., from University of Ulsan) identify imidazo[1,2-a]pyrazines as CDK9 inhibitors. CDK9 inhibition can reactivate epigenetically silenced tumor suppressors.

Summary of Key IP Holders
CompanyPrimary TargetMechanismKey Patent FamilyStatus
Gilead/Kronos SykKinase InhibitorUS 8,455,493Clinical (AML)
Merck (Schering) Adenosine A2aGPCR AntagonistEP 1689749Pre-clinical/Inactive
Sumitomo PIM1/2/3Kinase InhibitorUS 10,875,864Research
AbbVie JAK/SykDual InhibitorVariousResearch

Part 3: Experimental Methodology

To work within this landscape, one must master the synthesis. The "Classical" condensation method is often cited in older patents, but the Groebke-Blackburn-Bienaymé (GBB) reaction is the modern standard for rapid library generation (high diversity at C-3).

Protocol 1: Iodine-Catalyzed GBB Synthesis (High-Throughput Compatible)

Reference: Adapted from RSC Adv., 2014, 4, 34816 and recent patent literature.

Principle: A one-pot, three-component reaction (3-CR) involving an aldehyde, a 2-aminopyrazine, and an isocyanide.[2][3]

Step-by-Step Workflow:

  • Reagents:

    • 2-Aminopyrazine (1.0 equiv)

    • Aryl Aldehyde (1.0 equiv) - Determines C-2 substitution.

    • tert-Butyl Isocyanide (1.0 equiv) - Determines C-3 amine substitution.

    • Catalyst: Molecular Iodine (

      
      , 10 mol%).
      
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-aminopyrazine and aryl aldehyde in MeOH (3 mL/mmol).

    • Add

      
       catalyst. Stir at room temperature for 10 minutes (Schiff base formation).
      
    • Add isocyanide dropwise.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc:Hexane).

  • Workup:

    • Quench with saturated

      
       (to remove excess iodine).
      
    • Extract with DCM. Wash with brine.

    • Purify via flash column chromatography on silica gel.

Validation Check:

  • NMR Signature: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the C-3 amino proton (if secondary) or the specific alkyl shifts of the isocyanide adduct.

Visualizing the Synthesis Workflow

Synthesis_Workflow Input 2-Aminopyrazine + Aryl Aldehyde Step1 Schiff Base Formation (10 min, RT) Input->Step1 Reaction Groebke-Blackburn-Bienaymé Cyclization (4-12h) Step1->Reaction In Situ Reagent Add: Isocyanide Cat: Iodine (10%) Reagent->Reaction Output 3-Amino-Imidazo[1,2-a]pyrazine Derivative Reaction->Output

Figure 2: The Iodine-catalyzed multicomponent reaction allows for rapid diversification of the C-2 and C-3 positions, essential for bypassing crowded IP space.

Part 4: Strategic Outlook & FTO

For researchers entering this space, the "Freedom to Operate" relies on navigating the C-8 and C-3 positions.

  • The "Entospletinib Wall": Gilead/Kronos patents tightly cover C-6 aryl / C-8 amine combinations.

    • Strategy: Explore C-8 ether or C-8 thioether linkages instead of amines. These are less explored in the IO kinase context and may offer different metabolic stability profiles.

  • Scaffold Hopping:

    • Consider the Imidazo[1,5-a]pyrazine isomer (similar to Acalabrutinib). While chemically distinct, it preserves the adenine-mimicry while completely exiting the [1,2-a] patent claims.

  • The Metabolic Trap:

    • Early imidazo[1,2-a]pyrazines suffered from oxidation at the C-3 position. Ensure your library design includes blocking groups (e.g., Cl, F, or Methyl) at C-3 if you are not using the GBB amine insertion, to prevent rapid metabolic clearance.

References

  • Gilead Sciences, Inc. (2013). Spleen Tyrosine Kinase Inhibitors.[1][4][5] US Patent 8,455,493.

  • Schering Corporation. (2006). Pyrazolo-[4,3-e]-1,2,4-triazolo-[1,5-c]-pyrimidine adenosine A2a receptor antagonists. EP Patent 1689749B1.

  • Sumitomo Dainippon Pharma. (2020).[6] Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors.[6][7] US Patent 10,875,864.[6]

  • Currie, K. S., et al. (2014).[4] Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk).[4] Journal of Medicinal Chemistry, 57(9), 3856–3873.

  • Kerur, D. R., et al. (2014).[4] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[2][3] RSC Advances, 4, 34816-34822.

  • Kronos Bio. (2020). Kronos Bio Acquires Spleen Tyrosine Kinase (SYK) Inhibitor Portfolio from Gilead Sciences.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Alkylation with Chloromethyl Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Alkylation Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Runaway" Reaction

Alkylation of amines or thiols with chloromethyl heterocycles (e.g., 2-(chloromethyl)pyridine, 4-(chloromethyl)thiazole) is notoriously difficult to control.[1] The fundamental issue is product activation : the introduction of an electron-donating alkyl group often makes the resulting secondary amine more nucleophilic than the primary amine starting material.[1]

This guide provides a tiered troubleshooting approach to suppress bis-alkylation, ranging from basic stoichiometric adjustments to advanced flow chemistry techniques.

Module 1: Reagent Handling & Stoichiometry (The "Salt" Protocol)

The Common Error: Many researchers attempt to "free-base" chloromethyl heterocycle hydrochloride salts (e.g., 2-picolyl chloride HCl) prior to addition.

  • Result: Rapid self-polymerization (intermolecular

    
    ) of the electrophile, leading to black tars and low yields.[1]
    

The Correct Protocol: In Situ Activation Do not isolate the free base.[1] Use the hydrochloride salt directly in the reaction vessel.[1]

Step-by-Step Procedure:

  • Charge Nucleophile: Dissolve your amine/thiol (1.0 equiv) in the solvent (ACN or DMF).[1]

  • Base Overload: Add 3.0 - 4.0 equivalents of a heterogeneous base (e.g.,

    
     or 
    
    
    
    ).
    • Why? You need 1 eq to neutralize the HCl salt, 1 eq to scavenge the generated HCl from the reaction, and excess to maintain kinetics.[1]

  • Direct Addition: Add the chloromethyl heterocycle hydrochloride salt (0.9 equiv) directly as a solid or a freshly prepared suspension.[1]

    • Note: Using slightly less than 1.0 equivalent of the electrophile ensures the nucleophile remains in excess, statistically favoring mono-alkylation.[1]

Module 2: Kinetic Control (High Dilution Technique)

If Module 1 yields insufficient selectivity, you must alter the kinetic profile by manipulating the instantaneous concentration of the electrophile.[1]

The "Dropwise" Protocol:

  • Dissolve Nucleophile: Prepare a solution of your amine (high concentration, e.g., 0.5 M) and base (3.0 eq) in the reaction flask.[1]

  • Prepare Electrophile: Dissolve the chloromethyl heterocycle (0.8 - 0.9 eq) in a large volume of solvent (low concentration, e.g., 0.05 M).

  • Controlled Addition: Use a syringe pump to add the electrophile solution to the nucleophile mixture over 4–6 hours.[1]

    • Mechanism:[2][3] This keeps the concentration of the electrophile (

      
      ) approaching zero.[1] The rate of the desired reaction (
      
      
      
      ) remains higher than the side reaction (
      
      
      ) simply because
      
      
      throughout the addition.[1]
Module 3: Advanced Flow Chemistry (The "Silver Bullet")

For scale-up or stubborn substrates, batch chemistry often fails due to "hotspots" of high concentration.[1] Continuous flow chemistry offers superior mixing and residence time control.[1]

Flow Reactor Setup:

  • Stream A: Amine (Nucleophile) + Soluble Base (DIPEA/TEA) in solvent.

  • Stream B: Chloromethyl heterocycle in solvent.[4]

  • Reactor: T-mixer leading to a PFA tubing coil (residence time

    
    ).
    

Graphviz Diagram: Flow Chemistry Setup & Kinetic Pathway

G cluster_0 Reagent Streams cluster_1 Reaction Zone (Micro-Mixing) cluster_2 StreamA Stream A: Nucleophile (Excess) Mixer T-Mixer (High Turbulence) StreamA->Mixer StreamB Stream B: Chloromethyl Heterocycle StreamB->Mixer Reactor Tubular Reactor (Precise Residence Time) Mixer->Reactor Plug Flow Product Mono-Alkylated Product Reactor->Product Optimized t_R SideProduct Bis-Alkylated Impurity Reactor->SideProduct Long t_R

Caption: Figure 1. Continuous flow setup minimizing bis-alkylation via precise residence time (


) control and rapid mixing.
Data Analysis: Method Comparison
MethodologySelectivity (Mono:Bis)YieldScalabilityPrimary Drawback
Standard Batch (1:1) Poor (60:40)LowHighSignificant purification required.[1]
Nucleophile Excess (3:1) Good (90:10)HighMediumWaste of valuable nucleophile.[1]
High Dilution (Syringe Pump) Very Good (95:5)MediumLowLarge solvent volumes; slow throughput.[1]
Continuous Flow Excellent (>98:2)HighHighRequires specialized equipment.[1]
Frequently Asked Questions (FAQ)

Q1: My chloromethyl pyridine starting material turned black before I could add it. What happened? A: You likely neutralized the HCl salt in a separate flask or let it sit in solution too long.[1] The free base of 2-(chloromethyl)pyridine is unstable and self-polymerizes.[1] Always add the solid HCl salt directly to the reaction mixture containing the base.[1]

Q2: Can I use NaH or NaOtBu as a base? A: Generally, no. Strong bases can cause elimination of the chloromethyl group to form a reactive methide intermediate or cause decomposition of the heterocycle.[1] We recommend milder carbonate bases (


, 

) or tertiary amines (DIPEA).[1]

Q3: I am still seeing 15% bis-alkylation. What is the "nuclear option"? A: If optimization fails, switch strategies:

  • Protecting Groups: Use a Boc-protected amine. Alkylate, then deprotect.[1]

  • Reductive Amination: Instead of the chloromethyl heterocycle, use the corresponding aldehyde (e.g., 2-pyridinecarboxaldehyde) and a reducing agent (

    
    ).[1] This pathway naturally stops at the secondary amine.[1]
    

Q4: How do I remove the bis-alkylated impurity? A: Bis-alkylated products are often much less polar than the mono-alkylated product (loss of N-H bond).[1] They can usually be separated via flash chromatography using a gradient of DCM/MeOH.[1] If the polarity difference is slight, try an amine-functionalized silica column.[1]

References
  • Salvatore, R. N., et al. (2002).[1][5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5] The Journal of Organic Chemistry. Link[1]

  • Cambie, R. C., et al. (2000).[1] "Utilization of 2-(chloromethyl)pyridine in Synthesis." Synthetic Communications. Link[1]

  • Kappe, C. O. (2013).[1] "Continuous Flow Synthesis of Secondary Amines." Organic Process Research & Development. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link[1]

Sources

Optimal solvent systems for nucleophilic substitution on chloromethyl group

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with chloromethyl substrates. It prioritizes troubleshooting, mechanistic logic, and optimized protocols over generic textbook definitions.

Ticket Subject: Optimization of Solvent Systems for Nucleophilic Substitution on Chloromethyl Groups (


)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open | Priority:  High

📋 Executive Summary

The chloromethyl group (e.g., benzyl chloride,


-chloroketones, chloromethyl ethers) is a "workhorse" electrophile in medicinal chemistry. While generally reactive toward 

displacement, it is prone to three specific failure modes: hydrolysis (in protic media), elimination (with basic nucleophiles), and stalling (due to poor solubility or solvation cages).

This guide provides the decision logic to select the optimal solvent system, backed by kinetic data and troubleshooting workflows.

📊 Module 1: Solvent Selection Logic

User Question: I have a standard chloromethyl substrate. Should I just use DMF for everything?

Scientist Answer: While DMF is a strong default, it is not a "magic bullet." Your choice must balance rate acceleration against work-up difficulty and side reactions .

The "Solvent Hierarchy" for on

The rate of substitution on chloromethyl groups is dictated by the Dielectric Constant (


)  and the Solvation Mechanism .
Solvent ClassExamplesRelative Rate (

)*
Recommended ForRisk Factor
Polar Aprotic (High Dipole) Acetonitrile (MeCN), DMF, DMSO1,000 – 5,000 Primary Choice. Rapid

. "Naked" nucleophiles.[1]
DMSO/DMF are hard to remove (high BP).
Polar Aprotic (Volatile) Acetone, THF, Ethyl Acetate10 – 100 Finkelstein conditions (Acetone). Easy work-up.Slower rates; solubility issues with inorganic salts.
Phase Transfer (Biphasic) Toluene/Water + Q-SaltVariable Large scale; highly reactive substrates (Benzyl Cl).Requires catalyst optimization; emulsion formation.
Protic Methanol, Ethanol, Water1 Avoid. Solvolysis (hydrolysis) dominates.Strong H-bonding "cages" the nucleophile, killing rate.

*Note:


 values are approximate approximations based on standard azide displacements (e.g., 

). The magnitude of acceleration in MeCN/DMF vs. MeOH is typically

to

fold. [1, 2]

🛠 Module 2: Visual Decision Support

User Question: How do I systematically choose the right conditions?

Scientist Answer: Use the following logic flow. It separates substrates by their sensitivity to water and base.

SolventSelection Start Start: Select Substrate IsWaterSensitive Is substrate/product water sensitive? Start->IsWaterSensitive IsBaseSensitive Is substrate base sensitive? (e.g., enolizable ketones) IsWaterSensitive->IsBaseSensitive No DryAprotic System A: Anhydrous Polar Aprotic (MeCN, DMF, THF) IsWaterSensitive->DryAprotic Yes (Hydrolysis risk) IsBaseSensitive->DryAprotic Yes (Avoid OH-) PTC System C: Phase Transfer Catalysis (Toluene/Water + TBAB) IsBaseSensitive->PTC No (Robust) Finkelstein System B: Finkelstein Conditions (Acetone + NaI) DryAprotic->Finkelstein If reaction is slow add NaI catalyst

Figure 1: Decision matrix for selecting solvent systems based on substrate stability.

🔧 Module 3: Troubleshooting & Protocols

Issue A: "My reaction is stuck at 50% conversion."

Diagnosis: This often happens in Acetone or THF where the nucleophile salt (e.g.,


, 

) is poorly soluble. The reaction surface becomes coated with byproduct salts (

/

). Protocol Fix: The "Catalytic Spike"
  • Switch Solvent: Move to Acetonitrile (MeCN) or DMF .

  • Add Iodide: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[1][2][3][4][5][6][7] The

      
       displaces the 
      
      
      
      (fast Finkelstein), forming a highly reactive
      
      
      intermediate, which is then displaced by your nucleophile.
    • Reference: This utilizes the "Finkelstein Effect" to lower activation energy [3].

Issue B: "I see a major impurity (Alcohol/Ether)."

Diagnosis: You are using a protic solvent (MeOH, EtOH) or wet solvent. The solvent is competing as a nucleophile (Solvolysis). Protocol Fix:

  • Dry Your Solvent: Ensure water content is <500 ppm.

  • Scavenge Water: Add activated 3Å molecular sieves to the reaction vessel.

  • Change System: If using alkoxides (

    
    ), use the corresponding alcohol only if it matches the nucleophile. Otherwise, switch to THF  or DMF .
    
Issue C: "My product is stuck in an emulsion during workup."

Diagnosis: Common in DMF/DMSO reactions or Phase Transfer Catalysis (PTC) with surfactants. Protocol Fix:

  • The "LiCl Wash": If using DMF, wash the organic layer with 5% aqueous LiCl instead of water. LiCl breaks the emulsion and pulls DMF into the aqueous phase.

  • Filter First: If using PTC (e.g., TBAB), filter the reaction mixture through a Celite pad before adding water to remove the quaternary ammonium salts and solid byproducts.

🔬 Module 4: Advanced Workflow – Phase Transfer Catalysis (PTC)

Context: For Benzyl Chlorides , PTC is often superior to homogeneous solvents. It allows the use of cheap, inorganic bases (


) without hydrolyzing the substrate [4].

Mechanism Visualization: The catalyst (


) shuttles the nucleophile (

) from the aqueous phase into the organic phase where the chloromethyl substrate resides.

PTC_Mechanism cluster_Aq Aqueous Phase (Reagent Pool) cluster_Org Organic Phase (Reaction Zone) Nu_Aq Na+ Nu- Complex [Q+ Nu-] Nu_Aq->Complex Ion Exchange Q_Aq Q+ X- (Catalyst) Substrate R-CH2-Cl Product R-CH2-Nu Substrate->Product SN2 Attack Product->Q_Aq Regenerate Q+Cl- Complex->Substrate Transfer

Figure 2: The Phase Transfer Catalysis cycle. The "naked" nucleophile in the organic phase reacts rapidly with the chloromethyl group.

Recommended PTC System:

  • Solvent: Toluene (or DCM) / Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Agitation: High-shear stirring is critical to maximize interfacial area.

📚 References

  • Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity data).

  • Finkelstein, H. (1910).[6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[6] Berichte der deutschen chemischen Gesellschaft.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative HPLC Retention Profiling: Imidazo[1,2-a]pyridine vs. Pyrazine

[1]

Executive Summary: The Bottom Line

In a standard Reverse-Phase HPLC (RP-HPLC) workflow using a C18 stationary phase, Pyrazine will elute significantly earlier than Imidazo[1,2-a]pyridine .[1]

  • Pyrazine (Early Eluter): Highly polar, low lipophilicity (LogP ~ -0.2), and weak basicity.[1] It often elutes near the void volume (

    
    ) unless highly aqueous mobile phases or HILIC modes are used.[1]
    
  • Imidazo[1,2-a]pyridine (Late Eluter): Moderate lipophilicity (LogP ~ 1.2), significant hydrophobic surface area, and distinct basicity (pKa ~ 6.8).[1] It demonstrates strong retention on alkyl-bonded phases.[1]

Analytical Implication: If you observe a peak eluting immediately after injection, it is likely Pyrazine.[1] The later eluting peak, often requiring organic solvent gradients to migrate, is Imidazo[1,2-a]pyridine.[1]

Physicochemical Drivers of Retention

To develop a robust method, one must understand the molecular properties driving the separation. The retention difference is not merely structural; it is defined by the Hydrophobic Subtraction Model .[1]

PropertyPyrazineImidazo[1,2-a]pyridineChromatographic Impact
Structure Monocyclic (1,4-diazine)Bicyclic Fused (Pyridine + Imidazole)Imidazo has ~2x larger hydrophobic surface area.[1]
LogP (Octanol/Water) ~ -0.26 (Hydrophilic)~ 1.21 (Lipophilic)Primary Driver: Higher LogP = Stronger interaction with C18 chains.[1]
pKa (Conjugate Acid) ~ 0.6 (Very Weak Base)~ 6.8 (Moderate Base)Secondary Driver: At pH 3-5, Imidazo is protonated (

); Pyrazine is neutral.[1]
H-Bond Acceptors 22Similar capacity, but Pyrazine's density is higher relative to size.[1]
Mechanistic Insight[2][3]
  • Pyrazine: Its negative LogP indicates it prefers the aqueous mobile phase over the stationary phase.[1] On a C18 column, it lacks the "grip" to retain, often requiring 95%+ aqueous conditions or a HILIC column for separation.[1]

  • Imidazo[1,2-a]pyridine: The fused ring system creates a flat, hydrophobic plane that intercalates well with C18 alkyl chains.[1] However, its basic nitrogen (N1) is sensitive to pH.[1] At acidic pH (common in LC-MS), it becomes cationic, which can cause "peak tailing" due to secondary interactions with residual silanols on the silica support.[1]

Experimental Protocol & Method Development

The following protocol is designed to separate these two distinct species. It uses a "Scouting Gradient" approach, the gold standard for unknown mixtures of heterocycles.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). Reason: Low pH suppresses silanol activity; ammonium formate is MS-compatible.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1] Reason: Lower viscosity and sharper peaks than Methanol for aromatics.

Standard Gradient Protocol[1]
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Both species absorb strongly here).[1]

  • Gradient Profile:

Time (min)% Mobile Phase BStateMechanism
0.05%Isocratic HoldTraps Pyrazine (if possible) away from void.[1]
2.05%Start Gradient-
15.090%Linear RampElutes Imidazo[1,2-a]pyridine.
17.090%WashClears highly lipophilic impurities.
17.15%Re-equilibrationPrepares for next injection.[1]
Predicted Data Output
  • Pyrazine Retention Time (

    
    ):  ~ 2.5 - 3.5 min (Weak retention, close to solvent front).[1]
    
  • Imidazo[1,2-a]pyridine Retention Time (

    
    ):  ~ 8.0 - 10.0 min (Elutes during the gradient ramp).[1]
    

Visualizing the Separation Logic

The following diagram illustrates the decision process for optimizing this specific separation, particularly if Pyrazine elutes too early (in the void).

HPLC_OptimizationStartStart: Standard C18 Gradient(pH 3.0, 5% Initial Organic)CheckPyrazineCheck Pyrazine RtStart->CheckPyrazineDecision1Is Pyrazine in Void (t0)?CheckPyrazine->Decision1Action1Switch to HILIC Mode(Polar Stationary Phase)Decision1->Action1Yes (Extreme)Action2Use 'Aq' type C18 Column(Compatible with 100% Water)Decision1->Action2Yes (Moderate)Action3Standard Method OKDecision1->Action3NoCheckImidazoCheck Imidazo Peak ShapeAction2->CheckImidazoAction3->CheckImidazoDecision2Tailing > 1.5?CheckImidazo->Decision2FixTailing1Increase Buffer Conc.(to 25mM)Decision2->FixTailing1YesFixTailing2Add Ion Pairing Agent(e.g., TFA - UV only)Decision2->FixTailing2Yes (Alternative)FinalOptimized MethodDecision2->FinalNoFixTailing1->FinalFixTailing2->Final

Figure 1: Decision matrix for optimizing the separation of polar Pyrazine and basic Imidazo[1,2-a]pyridine.

Troubleshooting & Optimization

When analyzing these specific heterocycles, two common failure modes occur. Here is how to resolve them using the "Triangulation" method (pH, Solvent, Column).

Issue 1: Pyrazine Co-elutes with Solvent Front

Because Pyrazine is so polar (LogP ~ -0.26), standard C18 columns often fail to retain it.[1]

  • The Fix: Use a "High Aqueous" C18 column (often labeled as C18-Aq or T3).[1] These columns are designed to resist "phase collapse" when running at 100% water.[1] Start your gradient at 0% organic for 3 minutes.

  • Alternative: If you only care about Pyrazine, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column with high Acetonitrile (90%) mobile phase.[1]

Issue 2: Imidazo[1,2-a]pyridine Peak Tailing

Imidazo[1,2-a]pyridine is a base.[1][2] At neutral pH, it interacts with free silanols (

1
  • The Fix (pH): Lower the pH to < 3.0. This protonates the silanols (

    
    ), making them neutral and preventing cation-exchange interactions.[1]
    
  • The Fix (Modifier): If using UV detection, add 0.05% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent, masking the positive charge on the imidazo nitrogen and sharpening the peak.[1] Note: Avoid TFA for LC-MS as it suppresses ionization.[1]

References

  • PubChem. (n.d.).[1][3] Pyrazine (Compound CID 9261).[1] National Library of Medicine.[1] Retrieved February 13, 2026, from [Link][1]

  • PubChem. (n.d.).[1][3] Imidazo[1,2-a]pyridine (Compound CID 78960).[1][4] National Library of Medicine.[1] Retrieved February 13, 2026, from [Link]

  • Dolan, J. W. (2010).[1] LCGC North America, 28(4), 318–322.[1] "The Hydrophobic Subtraction Model." (Standard reference for C18 retention mechanisms).

  • Grinevich, O. I., et al. (2025).[1][5] Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

2-(Chloromethyl)imidazo[1,2-a]pyrazine (CAS: 57937-60-7) is not merely an "irritant"; it acts as a primary alkylating agent . The chloromethyl moiety (


) attached to the heteroaromatic core is highly electrophilic.

The Causality of Hazard:

  • Alkylating Potential: The carbon-chlorine bond is polarized, making the methylene carbon susceptible to nucleophilic attack by biological macromolecules (DNA/RNA bases, proteins). This classifies the compound as a potential mutagen and carcinogen, regardless of specific IARC listing status.

  • Hydrolytic Instability: Upon contact with mucosal moisture or ambient humidity, the compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. This drives the immediate corrosive injury to eyes and respiratory tissues.

Core Safety Directive: Treat this compound as a Corrosive and a Non-Threshold Carcinogen .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix is based on permeation kinetics of alkyl halides and corrosive solids.

A. Hand Protection: The "Double-Barrier" Protocol

Thin nitrile gloves (4-mil) offer only momentary splash protection against alkyl chlorides. Solvents used in synthesis (DCM, DMF) can act as carrier solvents, rapidly transporting the toxicant through the glove matrix.

Task SeverityPrimary Layer (Inner)Secondary Layer (Outer)Rationale
Standard Handling (Weighing, Transfer)Nitrile (4-mil) Nitrile (Extended Cuff, 5-8 mil) Creates a sacrificial outer layer. Colored outer gloves (e.g., purple/orange) help visualize breaches.
High Risk (Spill Cleanup, Stock Solution Prep)Nitrile (4-mil) Laminate Film (Silver Shield/4H) Laminate films provide >4-hour breakthrough time for halogenated organics where nitrile fails in minutes.
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Respiratory: Zero-tolerance for open-bench handling. All operations must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses do not seal against the corrosive HCl vapors generated upon hydrolysis.

Operational Workflow & Engineering Controls

Phase 1: Pre-Operational Logic

Before opening the container, verify the engineering controls using the following decision tree.

SafetyLogic Start Start: Handling 2-(Chloromethyl) imidazo[1,2-a]pyrazine CheckHood Check Fume Hood Face Velocity > 80 fpm? Start->CheckHood Stop STOP WORK Notify Facilities CheckHood->Stop No PPE_Check PPE Check: Double Nitrile + Goggles? CheckHood->PPE_Check Yes Weighing Weighing Protocol: Is Balance inside Hood? PPE_Check->Weighing Weighing->Stop No (Move Balance) StaticControl Deploy Anti-Static Gun (Powder is static-prone) Weighing->StaticControl Yes Proceed PROCEED Keep Sash < 18 inches StaticControl->Proceed

Figure 1: Pre-operational safety logic flow ensuring engineering controls and static mitigation are in place before handling.

Phase 2: Weighing and Transfer

The solid is often fine and electrostatic.

  • Static Mitigation: Use an ionizing fan or anti-static gun inside the hood. Static discharge can disperse the cytotoxic powder into the hood's turbulent air boundary.

  • Containment: Weigh into a tared vial with a cap inside the hood. Do not use weighing boats that require open transport; use closable vessels.

  • Solvent Addition: Add solvent (e.g., DMF, Acetonitrile) immediately to suppress dust, but be aware that dissolution increases skin absorption risk .

Phase 3: Decontamination (Quenching)

Do not wash contaminated glassware directly with water. The hydrolysis releases HCl gas.

  • Quench Step: Rinse glassware with a 5% aqueous Sodium Bicarbonate (

    
    )  or Ammonium Chloride (
    
    
    
    )
    solution.
    • Mechanism:[1] This neutralizes the generated acid and promotes controlled hydrolysis of the chloromethyl group to the less toxic hydroxymethyl derivative.

  • Wash: Follow with a soap and water wash.[2][3][1][4][5]

Emergency Response: Spill & Exposure

Spill Cleanup Protocol

Do not use paper towels. Paper towels increase surface area for evaporation and offer no barrier to the chemical.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Close Hood Sash Spill->Isolate PPE_Up 2. Upgrade PPE Don Silver Shield Gloves Isolate->PPE_Up Absorb 3. Absorb Use Chem-Pad or Vermiculite PPE_Up->Absorb Quench 4. Decontaminate Surface Apply 5% NaHCO3 Absorb->Quench Waste 5. Disposal Double Bag -> Haz Waste Quench->Waste

Figure 2: Sequential workflow for managing spills of alkylating agents.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[3][5] Time is tissue. The corrosive nature causes immediate corneal clouding.

  • Skin Contact: Wash with soap and water.[2][3][1][4] Do not use alcohol ; it enhances permeation of the alkyl halide.

Waste Disposal

Segregation is critical to prevent downstream reactions in waste drums.

  • Solid Waste: Label as "Toxic Solid, Organic, Corrosive."

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this may generate toxic chlorine gas (

      
      ).
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8][9] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.